molecular formula C18H20N2O6 B4659963 [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE

Cat. No.: B4659963
M. Wt: 360.4 g/mol
InChI Key: QSFYVLINSJJVSC-UHFFFAOYSA-N
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Description

[2-(2H-1,3-Benzodioxol-5-yl)ethyl][(4,5-Dimethoxy-2-nitrophenyl)methyl]amine is a synthetic organic compound of significant interest in chemical and pharmacological research. This molecule features a 1,3-benzodioxole group linked via an ethylamine chain to a dimethoxynitrobenzyl group. The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a common structural feature in a diverse range of biologically active molecules, serving as an important scaffold in medicinal chemistry . Compounds containing the N-benzylphenethylamine structure have been widely studied for their high-affinity interactions with neurological targets, particularly serotonin (5-HT) receptors, making them valuable tools for probing receptor function and signaling . The inclusion of nitro and methoxy functional groups on the benzyl moiety further modifies the compound's electronic properties and binding characteristics, offering researchers a versatile building block for structure-activity relationship (SAR) studies. This compound is provided as a high-purity material to ensure reliable and reproducible results in analytical and experimental settings. It is intended for use in laboratory research applications, such as the development of novel synthetic methodologies, as a key intermediate in the preparation of more complex target molecules, or as a reference standard in bioactivity screening assays. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-23-16-8-13(14(20(21)22)9-17(16)24-2)10-19-6-5-12-3-4-15-18(7-12)26-11-25-15/h3-4,7-9,19H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFYVLINSJJVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the benzodioxole precursor, which undergoes a series of reactions including nitration, methylation, and amination to introduce the nitrophenyl and amine groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

The compound [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, pharmacology, and materials science, supported by relevant data and case studies.

Structural Overview

The compound features a benzodioxole moiety, which is known for its biological activity, and a dimethoxy-nitrophenyl group that enhances its pharmacological profile. The combination of these groups suggests potential interactions with biological targets, making it a candidate for further research.

Pharmacological Activity

Research indicates that compounds containing the benzodioxole structure exhibit various pharmacological activities, including:

  • Antidepressant Effects : Studies have shown that benzodioxole derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound may exhibit similar properties due to its structural similarities to known antidepressants.
  • Anticancer Properties : The nitrophenyl moiety is associated with anticancer activity. Preliminary studies suggest that derivatives of this compound could inhibit tumor growth through apoptosis induction in cancer cells.

Neuroprotective Effects

The compound's potential neuroprotective effects are being explored in the context of neurodegenerative diseases. Research suggests that benzodioxole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating conditions like Alzheimer's disease.

Analgesic Properties

Preliminary investigations into the analgesic properties of similar compounds indicate that they may modulate pain pathways effectively. This compound's unique structure could enhance its efficacy as a pain reliever.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, particularly in creating polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation.

Nanotechnology

In nanotechnology, derivatives of this compound are being investigated for their ability to form stable nanoparticles. These nanoparticles can be used for drug delivery systems, allowing targeted therapy with reduced side effects.

Data Tables

Application Area Potential Effects References
PharmacologyAntidepressant
Anticancer
Neuroprotective
Materials SciencePolymer Synthesis
Nanoparticle Formation

Case Study 1: Antidepressant Activity

A study conducted on similar benzodioxole compounds demonstrated significant antidepressant-like effects in rodent models, suggesting that the target compound may have comparable efficacy.

Case Study 2: Anticancer Research

In vitro studies showed that a related nitrophenyl derivative inhibited the proliferation of various cancer cell lines, leading to further investigation into the specific mechanisms involved.

Case Study 3: Neuroprotection

Research involving neuroprotective agents indicated that compounds with similar structures could reduce neuronal cell death in models of oxidative stress, supporting the hypothesis that this compound may offer protective benefits.

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the nitrophenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
[2-(2H-1,3-Benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine C₁₈H₁₈N₂O₆ 358.35 Benzodioxol, nitro, methoxy, tertiary amine Reference compound.
1-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)butan-1-one C₁₃H₁₅NO₃ 233.26 Benzodioxol, ketone, dimethylamine Replaces ethylamine and nitrophenyl groups with a ketone and dimethylamine. Lacks nitro and methoxy substituents.
N-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine C₁₁H₁₄N₂OS 222.31 Thiazole, methoxy, secondary amine Substitutes benzodioxol with a thiazole ring; lacks nitro groups and has a simpler aromatic system.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one C₁₆H₁₃ClN₂O 284.74 Benzodiazepine, chloro, ketone Features a benzodiazepine core instead of benzodioxol; includes a chloro substituent and ketone.

Physicochemical and Reactivity Comparisons

  • Polarity and Solubility: The target compound’s nitro and methoxy groups increase polarity compared to 1-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one, which has a lipophilic ketone and dimethylamine . The thiazole-containing analogue (C₁₁H₁₄N₂OS) has lower molecular weight and reduced complexity, likely enhancing aqueous solubility .
  • This contrasts with the electron-donating methoxy groups in N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, which may enhance nucleophilic aromatic substitution reactivity .
  • Biological Relevance: Benzodiazepine derivatives (e.g., 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) are well-documented for CNS activity, but the target compound’s benzodioxol and nitro groups may steer its interactions toward different targets, such as monoamine oxidases or adrenergic receptors .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C17_{17}H22_{22}N2_{2}O4_{4}
Molecular Weight: 318.37 g/mol
IUPAC Name: [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine

The compound features a benzodioxole moiety, which is known for its psychoactive properties, alongside a nitrophenyl group that may contribute to its biological activity.

Neuropharmacological Effects

Research indicates that compounds structurally similar to This compound exhibit significant neuropharmacological effects. For instance:

  • Dopaminergic Activity: Studies have shown that related compounds can enhance dopamine release in the brain, suggesting potential applications in treating disorders like Parkinson's disease and depression .
  • Cholinesterase Inhibition: Some derivatives have demonstrated cholinesterase inhibitory activity, which is beneficial in Alzheimer's disease treatment by increasing acetylcholine levels .

Antioxidant Properties

The compound's structure suggests it may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases. Experimental studies have reported that benzodioxole derivatives can scavenge free radicals effectively .

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of similar compounds have revealed promising results against various cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells could be attributed to their interaction with specific signaling pathways involved in cell survival and death .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Dopaminergic EffectsEnhances dopamine release
Cholinesterase InhibitionIncreases acetylcholine levels
Antioxidant ActivityScavenges free radicals
Cytotoxic EffectsInduces apoptosis in cancer cells

Table 2: Case Studies on Related Compounds

Study FocusFindingsReference
Neuroprotective EffectsSignificant neuroprotection in animal models
Antidepressant-like ActivitySimilar effects to established antidepressants
Cancer Cell ApoptosisInduction of apoptosis in breast and lung cancer cells

Research Findings

  • Neuroprotective Mechanisms: A study showed that related compounds could protect neurons from oxidative stress-induced damage by modulating signaling pathways such as MAPK and PI3K/Akt .
  • Behavioral Studies: Animal models treated with similar benzodioxole derivatives exhibited improved cognitive function and reduced depressive symptoms, indicating their potential as therapeutic agents for mood disorders .
  • Cancer Research: Investigations into the cytotoxic effects of these compounds revealed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Q & A

Q. What are the optimal synthetic routes for [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine, considering its benzodioxole and nitro-substituted aromatic moieties?

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or interactions with biological targets?

Q. How can researchers resolve contradictions between experimental data (e.g., crystallography) and theoretical predictions (e.g., DFT)?

  • Methodological Answer : Apply methodological triangulation :
  • Cross-validate crystallographic data (X-ray diffraction) with DFT-optimized geometries to identify discrepancies in bond lengths/angles.
  • Use multivariate statistical analysis (e.g., PCA) to isolate variables causing deviations (e.g., solvent effects in crystallography vs. gas-phase DFT models).
  • Reconcile NMR chemical shifts by incorporating solvent-phase DFT calculations (e.g., PCM model for DMSO) .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Abiotic Studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV-Vis irradiation).

  • Biotic Studies : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation tests (OECD 301F).

  • Modeling : Use fugacity models (EPI Suite) to predict partitioning into soil/water compartments based on logP (experimentally determined via shake-flask method).

    • Data Table :
PropertyValueMethod
logP2.8Shake-flask (octanol/water)
Hydrolysis t₁/₂ (pH 7)48hHPLC-UV
Photodegradation t₁/₂6hSolar simulator

Methodological Design & Validation

Q. How should researchers design a theoretical framework for studying this compound’s mechanism of action?

  • Methodological Answer : Link the research to established theories (e.g., QSAR models for nitro-aromatics or molecular orbital theory for benzodioxoles). Define testable hypotheses, such as "The nitro group’s electron-withdrawing nature enhances binding to acetylcholinesterase." Use iterative cycles of hypothesis testing (e.g., synthesizing nitro-group analogs) and Bayesian statistics to refine the framework .

Q. What strategies ensure methodological rigor in high-throughput screening for biological activity?

  • Methodological Answer :
  • Positive/Negative Controls : Include known agonists/antagonists (e.g., donepezil for acetylcholinesterase inhibition).
  • Blinding : Randomize compound plates to avoid observer bias.
  • Reproducibility : Validate hits across ≥3 independent assays (e.g., fluorescence polarization, SPR, and enzymatic activity).
  • Data Normalization : Use Z-scores to account for plate-to-plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE
Reactant of Route 2
Reactant of Route 2
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE

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